molecular formula C14H18Si2 B11870671 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane CAS No. 915717-04-3

1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane

Cat. No.: B11870671
CAS No.: 915717-04-3
M. Wt: 242.46 g/mol
InChI Key: DTSOSPJNIHYLNZ-UHFFFAOYSA-N
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Description

1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane is a chemical compound that belongs to the class of organosilicon compounds It features a unique structure with two silicon atoms bonded to ethynyl and phenylethynyl groups, along with four methyl groups

Preparation Methods

The synthesis of 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane can be achieved through several methods. One common approach involves the use of cross-coupling reactions, such as the Suzuki or Sonogashira coupling reactions. These reactions typically require palladium catalysts and suitable ligands to facilitate the formation of the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of corresponding silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.

    Substitution: The ethynyl and phenylethynyl groups can undergo substitution reactions with halogens or other electrophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane has several scientific research applications:

    Materials Science: This compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds, which are valuable in various chemical reactions.

    Biology and Medicine:

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane involves its interaction with various molecular targets and pathways. The ethynyl and phenylethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and stability. The silicon atoms provide unique electronic properties, making the compound suitable for various applications in materials science and organic synthesis.

Comparison with Similar Compounds

1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane can be compared with other similar compounds, such as:

    1,4-Bis(phenylethynyl)benzene: This compound features two phenylethynyl groups attached to a benzene ring, offering different electronic and structural properties.

    9-(4-Phenylethynyl)anthracene: This compound has a phenylethynyl group attached to an anthracene core, providing unique photophysical properties.

    1,1,2,2-Tetramethyl-2-(phenylethynyl)disilane: Similar to the target compound but lacks the ethynyl group, resulting in different reactivity and applications.

Properties

CAS No.

915717-04-3

Molecular Formula

C14H18Si2

Molecular Weight

242.46 g/mol

IUPAC Name

[dimethyl(2-phenylethynyl)silyl]-ethynyl-dimethylsilane

InChI

InChI=1S/C14H18Si2/c1-6-15(2,3)16(4,5)13-12-14-10-8-7-9-11-14/h1,7-11H,2-5H3

InChI Key

DTSOSPJNIHYLNZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C#C)[Si](C)(C)C#CC1=CC=CC=C1

Origin of Product

United States

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